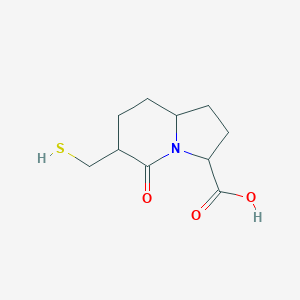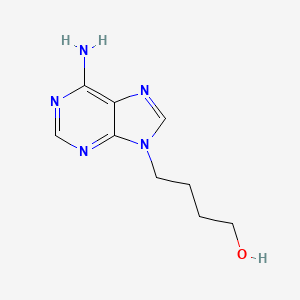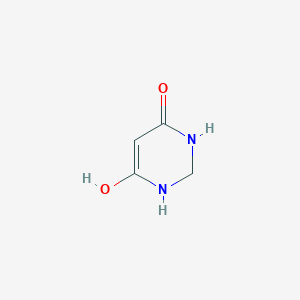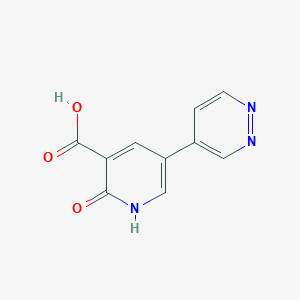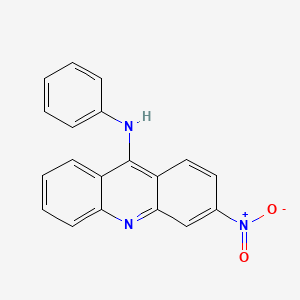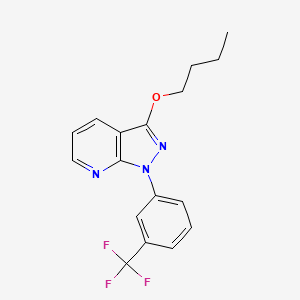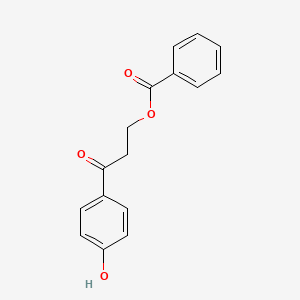![molecular formula C8H9ClN4O2 B12925044 [(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate](/img/structure/B12925044.png)
[(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a pyridazine ring substituted with a chlorine atom and a hydrazinylidene group, which is further connected to an ethyl acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate typically involves the condensation of 6-chloropyridazine-3-carbohydrazide with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to efficient and scalable production.
化学反应分析
Types of Reactions
[(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, [(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential to inhibit specific enzymes and receptors involved in disease pathways. Its structural features allow for the design of analogs with improved efficacy and selectivity.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of [(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the compound can bind to receptor sites, modulating signal transduction pathways and affecting cellular processes.
相似化合物的比较
Similar Compounds
- [(2E)-2-[(6-bromopyridazin-3-yl)hydrazinylidene]ethyl] acetate
- [(2E)-2-[(6-fluoropyridazin-3-yl)hydrazinylidene]ethyl] acetate
- [(2E)-2-[(6-methylpyridazin-3-yl)hydrazinylidene]ethyl] acetate
Uniqueness
[(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate is unique due to the presence of the chlorine atom on the pyridazine ring, which imparts distinct electronic and steric properties. This substitution pattern influences the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for the development of new chemical entities.
属性
分子式 |
C8H9ClN4O2 |
|---|---|
分子量 |
228.63 g/mol |
IUPAC 名称 |
[(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate |
InChI |
InChI=1S/C8H9ClN4O2/c1-6(14)15-5-4-10-12-8-3-2-7(9)11-13-8/h2-4H,5H2,1H3,(H,12,13)/b10-4+ |
InChI 键 |
YZSBQFBWGADEEQ-ONNFQVAWSA-N |
手性 SMILES |
CC(=O)OC/C=N/NC1=NN=C(C=C1)Cl |
规范 SMILES |
CC(=O)OCC=NNC1=NN=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B12924980.png)
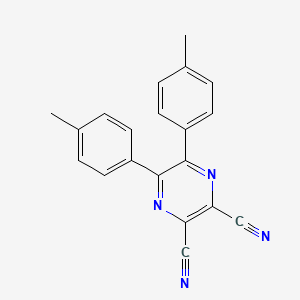
![2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924999.png)
